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molecular formula C3H4F3NO2 B6317642 1,1,1-Trifluoro-2-nitropropane, 99% CAS No. 32827-21-7

1,1,1-Trifluoro-2-nitropropane, 99%

Cat. No. B6317642
M. Wt: 143.06 g/mol
InChI Key: CHPPXJGZEBYNAW-UHFFFAOYSA-N
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Patent
US04459151

Procedure details

1400 ml of hydrogen fluoride (anhydrous) and 320 g of nitric acid (concentrated) were initially introduced into a stirred steel autoclave and cooled to -30° to -40° C. 390 g (5 mol) of 1,1-difluoropropene were passed in at this temperature. The reaction mixture was allowed to warm up to room temperature, was further stirred for 6 hours, and was then poured onto 2 kg of ice. The aqueous phase was extracted three times with 250 ml of dichloromethane and the combined organic phases were washed neutral with NaHCO3 solution and water, dried with MgSO4 and distilled. After the solvent and first runnings (25 g; boiling range: 43°-98° C.) had been separated off, 615 g (=86% of theory) of 1-methyl-2,2,2-trifluoronitroethane [=1-(trifluoromethyl)nitroethane] were obtained; boiling point 98° to 100° C.; nD20 : 1.3380. ##STR17##
Quantity
390 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Two
Quantity
320 g
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]([F:9])=[CH:7][CH3:8].[FH:10]>>[CH3:8][CH:7]([N+:1]([O-:4])=[O:2])[C:6]([F:10])([F:9])[F:5]

Inputs

Step One
Name
Quantity
390 g
Type
reactant
Smiles
FC(=CC)F
Step Two
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Step Three
Name
Quantity
320 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1400 mL
Type
reactant
Smiles
F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was further stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -30° to -40° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with 250 ml of dichloromethane
WASH
Type
WASH
Details
the combined organic phases were washed neutral with NaHCO3 solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
After the solvent and first runnings (25 g; boiling range: 43°-98° C.) had been separated off

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 615 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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